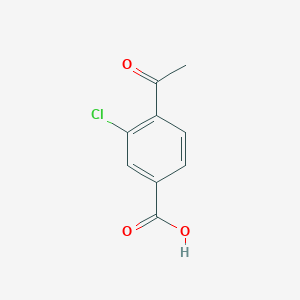

4-Acetyl-3-chlorobenzoic acid

Übersicht

Beschreibung

4-Acetyl-3-chlorobenzoic acid is an organic compound . It is a derivative of benzoic acid, which is a degradation product of indomethacin . It is degraded by Acinetobacter sp. strain ST-1 and causes its dehalogenation to yield 4-hydroxybenzoic acid under both aerobic and anaerobic conditions .

Molecular Structure Analysis

The this compound molecule contains a total of 20 bonds . It includes 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds such as 4-Chlorobenzoic acid undergo various reactions. For instance, 4-Chlorobenzoic acid can react with N-bromosuccinimide in a free radical reaction .Physical And Chemical Properties Analysis

This compound is a white solid . It is soluble in some organic solvents . The position of the Cl-substituent on the phenyl ring plays a role in its supramolecular chemistry .Wissenschaftliche Forschungsanwendungen

Photodecomposition Studies

4-Acetyl-3-chlorobenzoic acid has been studied in the context of photodecomposition. Research has shown that ultraviolet irradiation of chlorobenzoic acids, including variants like the 4-chloro isomer, can lead to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. In particular, conversions to benzoic acid reached 90% for the 4-chloro isomer, highlighting its potential in photodecomposition applications (Crosby & Leitis, 1969).

Analytical Chemistry and Phytohormone Detection

In analytical chemistry, this compound is relevant in the simultaneous determination of various classes of phytohormones in plant tissues. Techniques involving high-performance liquid chromatography and electrospray ionization-tandem mass spectrometry have been used to determine phytohormones, including 4-chlorobenzoic acid, in different plant tissues, demonstrating its utility in complex biological matrices (Fan et al., 2011).

Enzymatic Studies and Biodegradation

This compound has been involved in studies of enzymes like 4-Chlorobenzoate:CoA ligase/synthetase. These studies focus on the enzymatic processes involved in the biodegradation pathways of chlorobenzoic acids, especially in bacteria that degrade pollutants such as polychlorinated biphenyls (PCBs). The structural and functional analysis of these enzymes provides insights into biodegradation mechanisms (Gulick, Lu, & Dunaway-Mariano, 2004).

Environmental Bioremediation

The compound is also significant in environmental bioremediation studies, particularly in the degradation of chlorobenzoic acids by various microbial species. Research has shown that certain bacteria and fungi can utilize chlorobenzoic acids as carbon sources, leading to the biodegradation of these compounds. This ability is crucial for removing toxic materials from the environment (Samadi et al., 2020).

Pharmaceutical and Chemical Synthesis

In the field of pharmaceuticals and chemical synthesis, this compound plays a role as an intermediate in various synthetic pathways. For example, it has been used in the Ullmann coupling reaction with amino acids to prepare specific substituted compounds, demonstrating its versatility in organic synthesis (Dominguez, Gang, & Kirsch, 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-Acetyl-3-chlorobenzoic acid is the enzyme 4-chlorobenzoyl CoA ligase . This enzyme plays a crucial role in the metabolism of certain aromatic compounds, particularly those containing a chlorobenzoic acid moiety .

Mode of Action

The compound interacts with its target enzyme through a process that likely involves the formation of a covalent bond, resulting in a change in the enzyme’s conformation and activity . This interaction can lead to the activation or inhibition of the enzyme, thereby affecting the metabolic processes in which the enzyme is involved .

Biochemical Pathways

It is known that chlorobenzoic acids can be involved in various degradation pathways, including those related to the metabolism of polychlorinated biphenyls (pcbs) . In these pathways, chlorobenzoic acids are formed as final degradation products .

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biological context. In general, the compound’s interaction with its target enzyme can lead to changes in the metabolism of certain aromatic compounds, potentially affecting cellular processes such as energy production and detoxification .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s activity can be affected by factors such as pH, temperature, and the presence of other substances that can interact with the compound or its target enzyme . Furthermore, the compound’s stability can be influenced by factors such as light, heat, and the presence of oxygen .

Biochemische Analyse

Biochemical Properties

4-Acetyl-3-chlorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as benzoate-1,2-dioxygenase, which catalyzes the conversion of 3-chlorobenzoic acid into 3-chlorocatechol or 4-chlorocatechol . Additionally, this compound can be transformed into protocatechuate (3,4-dihydroxybenzoic acid) or 5-chloroprotocatechuate (5-chloro-3,4-dihydroxybenzoic acid) by the enzyme 3-chlorobenzoate-4,5-dioxygenase . These interactions highlight the compound’s role in various metabolic pathways and its potential impact on cellular processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can lead to the inhibition of bacterial growth when added during the lag phase of bacterial growth . This compound also affects the composition of fatty acids in the cytoplasmic membrane of bacteria, indicating its role in altering cellular metabolism and membrane fluidity . These effects underscore the compound’s potential impact on various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is known to participate in enzyme inhibition and activation, leading to changes in gene expression. For example, the compound can inhibit the activity of certain enzymes involved in the degradation of polychlorinated biphenyls (PCBs), resulting in the accumulation of chlorobenzoic acids . These interactions highlight the compound’s role in modulating biochemical pathways and its potential as a biochemical tool.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been found that the compound can undergo degradation, leading to the formation of various metabolites . The long-term effects of this compound on cellular function have also been observed, with studies indicating that the compound can inhibit bacterial growth and alter membrane composition over extended periods . These findings provide insights into the temporal dynamics of the compound’s effects in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher concentrations of the compound can lead to toxic effects, including growth inhibition and metabolic disturbances . Conversely, lower dosages may have minimal impact on cellular function. These observations highlight the importance of dosage considerations in the application of this compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of polychlorinated biphenyls (PCBs) and the transformation of chlorobenzoic acids . The compound interacts with enzymes such as benzoate-1,2-dioxygenase and 3-chlorobenzoate-4,5-dioxygenase, which facilitate its conversion into various metabolites . These interactions underscore the compound’s role in modulating metabolic flux and influencing metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s solubility in organic solvents and aqueous bases facilitates its distribution within cellular compartments . Additionally, the presence of transporters and binding proteins can influence the localization and accumulation of this compound within cells . These factors play a crucial role in determining the compound’s bioavailability and activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, the localization of the compound within the endoplasmic reticulum or other organelles can influence its interactions with enzymes and other biomolecules . These localization patterns are essential for understanding the compound’s role in cellular processes.

Eigenschaften

IUPAC Name |

4-acetyl-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTYJZLHXHQEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90741192 | |

| Record name | 4-Acetyl-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90741192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57542-72-0 | |

| Record name | 4-Acetyl-3-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57542-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90741192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1401140.png)

![2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide](/img/structure/B1401145.png)

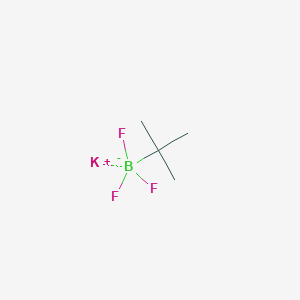

![Potassium [(4-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B1401147.png)

![[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine](/img/structure/B1401158.png)